![molecular formula C7H5BrClN3O2S B1525112 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1306606-65-4](/img/structure/B1525112.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Vue d'ensemble
Description
“6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride” is a chemical compound with the molecular formula C7H5BrClN3O2S . It has a molecular weight of 310.56 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-7-9-3-6 (8)4-11 (7)10-5/h2-4H,1H3 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Antiviral Compounds
Research has demonstrated the utility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds with antiviral activity. For example, the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin showed potential antiviral activities against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
One-Pot Synthesis Techniques
Efficient one-pot synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the versatility of these compounds in organic synthesis. A study highlights a one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, indicating the efficiency of using methanesulfonyl chloride and microwave-assisted techniques for improved yields (Tseng, Tsai, Li, & Wong, 2019).
Novel Pyrazolo[1,5-a]pyrimidine Derivatives
Another area of application is the development of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and related derivatives, which have shown promise in pharmaceutical research due to their antimetabolite properties and antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antiproliferative Activity
Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against selected human cancer cell lines, demonstrating the potential of these compounds in cancer research (Awad, Fathalla, Wietrzyk, Milczarek, Soliman, & Mohamed, 2015).
Corrosion Inhibition
In the field of materials science, pyrazolo[1,5-c]pyrimidine derivatives have been investigated for their efficacy as corrosion inhibitors for ferrous alloys in cooling water systems, showcasing their potential as multipurpose corrosion inhibitors (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSRPHDFALUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



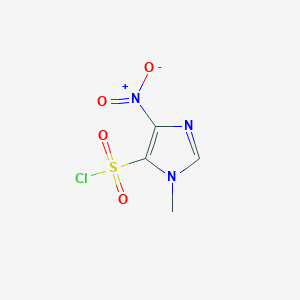
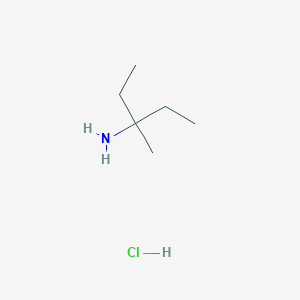
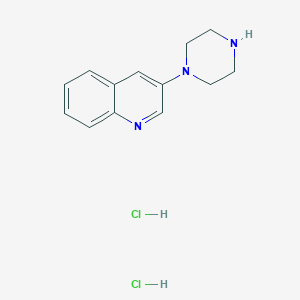
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)
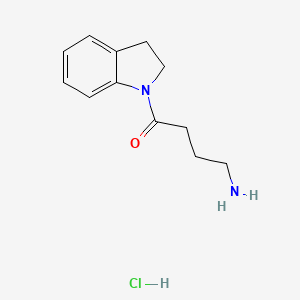
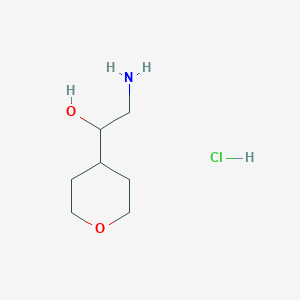
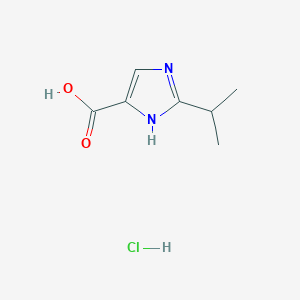
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)
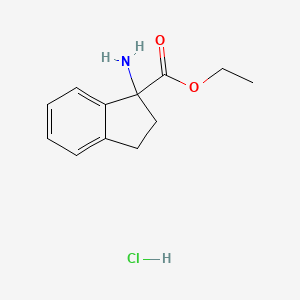
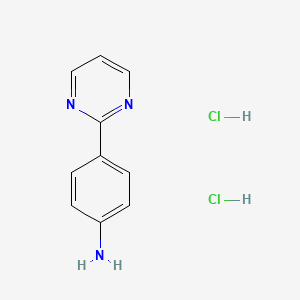
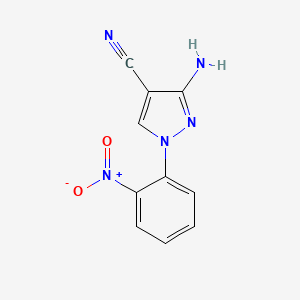
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
